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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical trial history of

Otenabant hydrochloride (formerly CP-945,598), a potent and selective cannabinoid receptor

1 (CB1) antagonist developed by Pfizer. The document details the pharmacological profile of

Otenabant, summarizes the quantitative data from its clinical trials, outlines the experimental

methodologies employed, and elucidates the reasons for the discontinuation of its

development. This guide is intended for researchers, scientists, and professionals in the field of

drug development.

Introduction: The Promise of CB1 Receptor
Antagonism for Obesity
In the early 2000s, the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1),

emerged as a promising target for the treatment of obesity and related metabolic disorders.

The CB1 receptor is highly expressed in the central nervous system and peripheral tissues,

playing a crucial role in regulating appetite, energy expenditure, and metabolism. Antagonism

of the CB1 receptor was shown to decrease food intake and promote weight loss. This led to

the development of several CB1 receptor antagonists, including Otenabant hydrochloride.

Otenabant (CP-945,598) is a selective CB1 receptor antagonist that demonstrated potential as

a safe and effective treatment for weight management. However, its development was

ultimately discontinued in Phase 3. This guide delves into the specifics of its clinical journey.
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Pharmacological Profile of Otenabant Hydrochloride
Otenabant hydrochloride is a potent and selective antagonist of the CB1 receptor. In vitro

studies demonstrated its high affinity for the human CB1 receptor. Its mechanism of action

involves blocking the binding of endogenous cannabinoids, such as anandamide and 2-

arachidonoylglycerol, to the CB1 receptor. This blockade was hypothesized to reduce appetite

and increase energy expenditure, thereby leading to weight loss.

Clinical Development Program
The clinical development of Otenabant hydrochloride progressed to Phase 3, encompassing

several large-scale, multicenter, randomized, double-blind, placebo-controlled trials. The

primary objective of these trials was to evaluate the efficacy and safety of Otenabant as an

adjunct to diet and exercise for weight reduction in obese and overweight individuals.

Phase 3 Clinical Trials Overview
Three major Phase 3 trials were initiated to assess the efficacy and safety of Otenabant. Two of

these were two-year studies in obese and overweight patients, while the third was a one-year

study in obese and overweight patients with type 2 diabetes. However, these trials were

terminated prematurely.

Table 1: Overview of Otenabant Phase 3 Clinical Trials
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Trial Identifier Population Duration Treatments
Number of

Participants

Multinational

Study

Obese and

overweight

patients

2 years

(terminated

early)

Otenabant 10

mg, 20 mg;

Placebo

1,253

North American

Study

Obese and

overweight

patients

2 years

(terminated

early)

Otenabant 10

mg, 20 mg;

Placebo

2,536

Multinational

Diabetes Study

Obese and

overweight

patients with type

2 diabetes

1 year

(terminated

early)

Otenabant 10

mg, 20 mg;

Placebo

975

Experimental Protocols
While the complete, detailed protocols for the Otenabant Phase 3 trials are not publicly

available, based on contemporaneous anti-obesity drug trials and published data, the general

methodology can be outlined.

Inclusion and Exclusion Criteria:

Inclusion: Generally, adult participants (18-65 years) with a Body Mass Index (BMI) between

30 and 45 kg/m ², or a BMI of 27-45 kg/m ² with at least one obesity-related comorbidity

(e.g., dyslipidemia, hypertension). For the diabetes trial, a diagnosis of type 2 diabetes was

required.

Exclusion: Common exclusion criteria for such trials in that era included a history of major

psychiatric disorders (e.g., major depression, bipolar disorder, schizophrenia), recent

significant weight loss, use of other weight-loss medications, and certain cardiovascular

conditions.

Intervention:

Pharmacological: Participants were randomized to receive once-daily oral doses of

Otenabant (10 mg or 20 mg) or a matching placebo.
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Lifestyle Modification: All participants received counseling on a reduced-calorie diet and

increased physical activity. This typically involved guidance to achieve a daily caloric deficit

of approximately 500-600 kcal and to engage in at least 150 minutes of moderate-intensity

exercise per week. Behavioral counseling was also a standard component to support

adherence to these lifestyle changes.

Efficacy and Safety Assessments:

Primary Efficacy Endpoint: The primary outcome was typically the mean percentage change

in body weight from baseline after one year of treatment.

Secondary Efficacy Endpoints: These often included the proportion of patients achieving

≥5% and ≥10% weight loss, changes in waist circumference, and improvements in metabolic

parameters such as fasting glucose, insulin, and lipid profiles.

Safety Assessments: Safety was monitored through the recording of adverse events, vital

signs, electrocardiograms (ECGs), and laboratory tests. Particular attention was paid to

psychiatric adverse events, given the known risks associated with the CB1 antagonist class.

Standardized questionnaires and clinical interviews were likely used to assess mood and

behavior.

Quantitative Results from Phase 3 Trials
Despite their early termination, data from the first year of the Phase 3 trials were analyzed and

published, providing valuable insights into the efficacy and safety of Otenabant.

Table 2: Key Efficacy Outcomes at 1 Year

Outcome Otenabant 10 mg Otenabant 20 mg Placebo

Mean % Weight Loss

(from baseline)

Dose-related

reduction

Dose-related

reduction
-

Proportion Achieving

≥5% Weight Loss

Significantly higher

than placebo

Significantly higher

than placebo
-

Proportion Achieving

≥10% Weight Loss

Significantly higher

than placebo

Significantly higher

than placebo
-
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Note: Specific numerical values for the mean percentage weight loss were not consistently

reported across all publicly available sources.

Treatment with Otenabant resulted in a statistically significant and dose-dependent reduction in

body weight compared to placebo after one year. A significantly greater proportion of patients

treated with Otenabant achieved clinically meaningful weight loss of 5% and 10%. In the

diabetes study, Otenabant also led to improvements in glycemic control.

Table 3: Common and Notable Adverse Events

Adverse Event Frequency with Otenabant Notes

Gastrointestinal Nausea, Diarrhea
Most common, generally mild

to moderate

Infections Nasopharyngitis Common

Neurological Headache Common

Psychiatric
Anxiety, Depressed Mood,

Suicidal Ideation
Higher incidence than placebo

The most frequently reported adverse events with Otenabant were gastrointestinal in nature.

However, a concerning trend of increased psychiatric adverse events, including anxiety,

depressed mood, and suicidal ideation, was observed in the Otenabant groups compared to

placebo.

Visualizing the Mechanisms and Processes
To better understand the context of Otenabant's development and mechanism, the following

diagrams illustrate the CB1 receptor signaling pathway, a typical clinical trial workflow for an

anti-obesity drug of that era, and the rationale behind the discontinuation of Otenabant's

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1677805?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677805#history-of-otenabant-hydrochloride-clinical-trials
https://www.benchchem.com/product/b1677805#history-of-otenabant-hydrochloride-clinical-trials
https://www.benchchem.com/product/b1677805#history-of-otenabant-hydrochloride-clinical-trials
https://www.benchchem.com/product/b1677805#history-of-otenabant-hydrochloride-clinical-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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